molecular formula C15H25NO B3059068 Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- CAS No. 94039-71-1

Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl-

Cat. No.: B3059068
CAS No.: 94039-71-1
M. Wt: 235.36 g/mol
InChI Key: ZXEMQMZGXCJLSS-UHFFFAOYSA-N
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Description

Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenyl group attached to a propoxy chain, which is further connected to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- typically involves the reaction of 2,2-dimethyl-1-phenylpropanol with a suitable amine under controlled conditions. The reaction is often catalyzed by an acid or base to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the purity and yield of the final compound.

Industrial Production Methods

In an industrial setting, the production of Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- may involve large-scale batch or continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve high efficiency and cost-effectiveness. The use of advanced purification techniques, such as distillation and chromatography, ensures the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives with different functional groups.

    Substitution: The phenyl group or other substituents can be replaced with different groups under suitable conditions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution Reagents: Halogens, alkylating agents, and nucleophiles are often employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while reduction can produce secondary or tertiary amines.

Scientific Research Applications

Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context of its use and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-diethyl-
  • 2-(2,2-Dimethyl-1-pyrrolidinyl)ethanamine

Uniqueness

Ethanamine, 2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethyl- is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with molecular targets, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-(2,2-dimethyl-1-phenylpropoxy)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO/c1-15(2,3)14(17-12-11-16(4)5)13-9-7-6-8-10-13/h6-10,14H,11-12H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXEMQMZGXCJLSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C1=CC=CC=C1)OCCN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90536565
Record name 2-(2,2-Dimethyl-1-phenylpropoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

94039-71-1
Record name 2-(2,2-Dimethyl-1-phenylpropoxy)-N,N-dimethylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90536565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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